molecular formula C17H20N2O4S B4857095 N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B4857095
M. Wt: 348.4 g/mol
InChI Key: XDKIGXADGZPXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is an orally active, highly selective, and potent inhibitor of the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling.

Mechanism of Action

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide selectively inhibits Nav1.7 by binding to a specific site on the channel. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, this compound reduces the influx of sodium ions into nociceptive neurons, which reduces their excitability and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain sensation in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound has a half-life of around 4 hours in rats and is metabolized primarily by cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity for Nav1.7, its oral bioavailability, and its well-tolerated nature in preclinical studies. However, this compound has some limitations for lab experiments, including its relatively low yield in the synthesis process and its potential for off-target effects at high doses.

Future Directions

There are several potential future directions for N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of chronic pain.
2. Development of more efficient synthesis methods for this compound to improve its yield and reduce its cost.
3. Exploration of the potential of this compound for the treatment of other conditions, such as epilepsy and depression, which are also associated with Nav1.7 dysfunction.
4. Investigation of the potential for combination therapies involving this compound and other pain management drugs to improve pain relief and reduce side effects.
Conclusion:
This compound is a promising small molecule drug with potential therapeutic applications in pain management. Its selective inhibition of Nav1.7 makes it a highly attractive target for the development of novel pain management drugs. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential for the treatment of other conditions.

Scientific Research Applications

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in pain management. Nav1.7 is a sodium channel that is primarily expressed in nociceptive neurons, which are responsible for transmitting pain signals. This compound selectively inhibits Nav1.7, which reduces the excitability of nociceptive neurons and thereby reduces pain sensation. This compound has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-14-10-8-13(9-11-14)12-18-17(20)15-6-4-5-7-16(15)19-24(2,21)22/h4-11,19H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKIGXADGZPXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.